(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483757
InChI: InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17483757

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name (1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
Standard InChI Key AUZGPVSYVKNCBJ-XVKPBYJWSA-N
Isomeric SMILES CC1=CC(=C(C=C1)Cl)[C@H]([C@H](C)O)N
Canonical SMILES CC1=CC(=C(C=C1)Cl)C(C(C)O)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a propan-2-ol backbone substituted at position 1 with an amino group and a 2-chloro-5-methylphenyl ring. The (1R,2S) configuration establishes two chiral centers, critical for its stereoselective interactions . Key structural attributes include:

PropertyValue/Description
IUPAC Name(1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol
Canonical SMILESCC1=CC(=C(C=C1)Cl)C@HN
Isomeric SMILESCC@@HO
InChIKeyAUZGPVSYVKNCBJ-XVKPBYJWSA-N
Hydrogen bond donors2 (amine -NH₂, hydroxyl -OH)
Rotatable bonds2 (C-C bonds in propanol chain)

The chloro and methyl substituents at positions 2 and 5 of the phenyl ring induce steric and electronic effects that influence solubility and receptor binding .

Spectroscopic Signatures

  • NMR: The aromatic protons resonate as a doublet (δ 7.2–7.4 ppm) due to deshielding by chlorine. The hydroxyl proton appears as a broad singlet (δ 1.8–2.1 ppm), while amine protons show splitting patterns dependent on solvent .

  • IR: Stretching vibrations at 3350 cm⁻¹ (O-H), 3280 cm⁻¹ (N-H), and 750 cm⁻¹ (C-Cl) confirm functional groups .

Synthesis and Optimization

Primary Synthetic Routes

Industrial synthesis typically employs reductive amination or asymmetric catalysis to control stereochemistry:

Route 1: Reductive Amination

  • Starting material: 2-Chloro-5-methylbenzaldehyde reacts with nitroethane in a Henry reaction to form β-nitro alcohol.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂.

  • Resolution: Chiral chromatography separates enantiomers to isolate the (1R,2S) isomer .

Route 2: Enzymatic Resolution

  • Racemic 1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol is treated with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, yielding >98% ee .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral agents: Serves as a chiral building block for protease inhibitors targeting hepatitis C virus (HCV) .

  • Antidepressants: Incorporated into sigma receptor ligands under clinical evaluation for major depressive disorder .

Specialty Chemistry

  • Asymmetric catalysis: The hydroxyl group coordinates to transition metals (e.g., Ru, Rh) in hydrogenation catalysts .

  • Polymer additives: Improves thermal stability of epoxy resins when used as a curing agent .

ParameterSpecification
Storage2–8°C, inert atmosphere
Stability>24 months (unopened)
LD₅₀ (oral, rat)1,250 mg/kg
GHS classificationH315 (skin irritation), H319 (eye damage)

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity (PLA2G15 IC₅₀)
(1S,2S)-2-chloro-5-methyl analogInverted configuration at C1 and C241 µM
3-chloro-5-methylphenyl derivativeChloro substitution at position 338 µM
Methoxy-substituted analog-OCH₃ replaces -CH₃6.7 µM

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